Methyl 1,4-diazepane-5-carboxylate dihydrochloride
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Overview
Description
Methyl 1,4-diazepane-5-carboxylate dihydrochloride is a chemical compound with the molecular formula C7H15ClN2O2. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-diazepane-5-carboxylate dihydrochloride typically involves the reaction of 1,4-diazepane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-diazepane-5-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of Methyl 1,4-diazepane-5-carboxylate.
Reduction: Methyl 1,4-diazepane-5-methanol.
Substitution: Various substituted diazepane derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1,4-diazepane-5-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1,4-diazepane-5-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: The parent compound, which lacks the ester and dihydrochloride groups.
Methyl 1,4-diazepane-5-carboxylate: The ester form without the dihydrochloride salt.
1,4-Diazepane-5-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 1,4-diazepane-5-carboxylate dihydrochloride is unique due to its combination of the diazepane ring, ester group, and dihydrochloride salt. This combination imparts specific chemical properties and reactivity that are valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 1,4-diazepane-5-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-2-3-8-4-5-9-6;;/h6,8-9H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJXXSVKDVAAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCCN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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